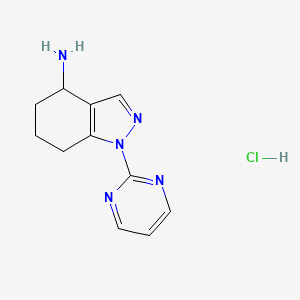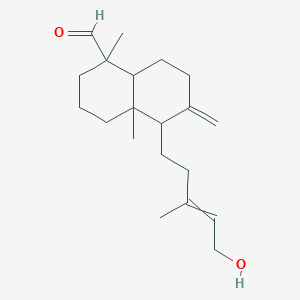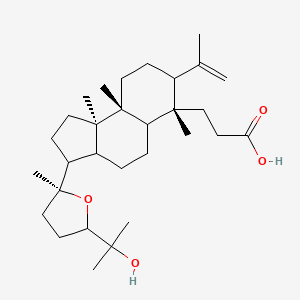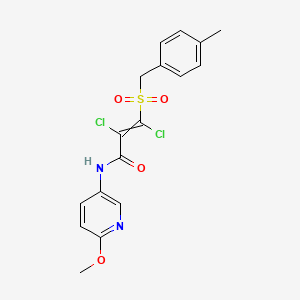![molecular formula C15H24O4 B12433051 (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one, also known as (-)-Arteannuin M, is a complex organic compound. It is a derivative of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes multiple chiral centers and a fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Arteannuin M involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of diastereomerically pure intermediates. The process typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the preparation of diastereomerically pure hexahydro-furo[2,3-b]furan-3-ol is a crucial step in the synthesis .
Industrial Production Methods
Industrial production of (-)-Arteannuin M is often based on the large-scale synthesis of its precursors, followed by a series of chemical reactions to achieve the final product. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The stereoselective synthesis methods are scaled up to industrial levels to meet the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(-)-Arteannuin M undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of (-)-Arteannuin M include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
(-)-Arteannuin M has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (-)-Arteannuin M involves its interaction with molecular targets in the body. It is believed to exert its effects by generating reactive oxygen species (ROS) that damage cellular components. This mechanism is similar to that of artemisinin, which targets the malaria parasite by producing ROS that disrupt its cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-2(3H)-one
- (3R,3aS,6R,6aS)-2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate
Uniqueness
(-)-Arteannuin M is unique due to its specific stereochemistry and the presence of multiple chiral centers. This complexity makes it a valuable compound for studying stereoselective reactions and for developing new pharmaceuticals with specific biological activities.
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(9R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15+/m1/s1 |
InChI Key |
FONFQQKKCDVNRC-LAYJPOKLSA-N |
Isomeric SMILES |
CC1CCC2C(C(=O)O[C@@]23C1CC[C@@](C3O)(C)O)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)


![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)




![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)
